外消旋度洛西汀 3-噻吩异构体草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

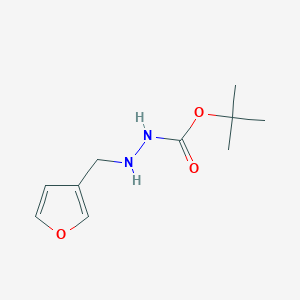

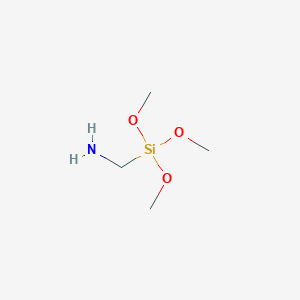

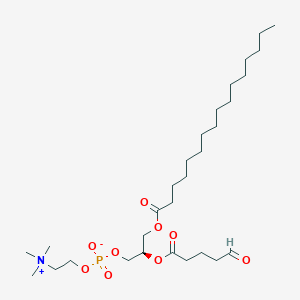

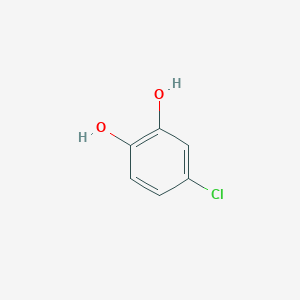

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO5S and a molecular weight of 387.45 . It is a stable isotope of Duloxetine .

Molecular Structure Analysis

The molecular structure of “rac Duloxetine 3-Thiophene IsoMer Oxalate” consists of 27 heavy atoms . The compound has a complexity of 383 . The exact mass is 387.11404394 g/mol .Chemical Reactions Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 7 . The topological polar surface area is 124 Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 7 . The exact mass is 387.11404394 g/mol . The topological polar surface area is 124 Ų .科学研究应用

Neuropharmacology Research

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is utilized in neuropharmacological studies due to its role as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) . Researchers use this compound to investigate its effects on neurotransmitter levels in the brain, which has implications for understanding and treating conditions like depression and anxiety.

Proteomics Studies

This compound is employed in proteomics, which is the large-scale study of proteins, particularly their structures and functions . It’s used as a biochemical tool to probe the interaction between proteins and the compound, aiding in the identification of potential therapeutic targets for various psychiatric and neurological disorders.

Pharmacodynamics

In pharmacodynamics, researchers explore the biochemical and physiological effects of drugs on the body. “rac Duloxetine 3-Thiophene IsoMer Oxalate” serves as a model compound to understand the dynamics of drug-receptor interactions and the downstream effects on cellular signaling pathways .

Stable Isotope Labeling

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is available in a stable isotope-labeled form, which is crucial for tracing the metabolic pathway of the compound in pharmacokinetic studies . This application is vital for drug development and understanding the drug’s distribution within the body.

Antidepressant Medication Research

As an impurity standard of Duloxetine, this compound is significant in the research and development of antidepressant medications. It helps in studying the pharmacological profile and therapeutic efficacy of new SSNRI drugs .

作用机制

Duloxetine, the parent compound of “rac Duloxetine 3-Thiophene IsoMer Oxalate”, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake . It has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors . Duloxetine can improve painful chemotherapy-induced peripheral neuropathy by inhibiting the activation of p38 MAPK and NF-κB .

属性

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Duloxetine 3-Thiophene IsoMer Oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)